3-(5-Ethyl-1H-indol-3-yl)-propionic acid
Description
3-(5-Ethyl-1H-indol-3-yl)-propionic acid is an indole-derived carboxylic acid characterized by an ethyl substituent at the 5-position of the indole ring and a propionic acid chain at the 3-position. Indole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3-(5-ethyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-9-3-5-12-11(7-9)10(8-14-12)4-6-13(15)16/h3,5,7-8,14H,2,4,6H2,1H3,(H,15,16) |
InChI Key |
PDLURCUTKYHZAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C2CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
The biological and physicochemical properties of indole-propionic acid derivatives are heavily influenced by substituents on the indole ring:
- 3-(1H-Indol-3-yl)propionic Acid (Parent Compound) : Lacks substituents on the indole ring, leading to lower molecular weight (189.21 g/mol) and reduced lipophilicity. It serves as a baseline for comparing substituted derivatives .
- 3-(5-Methoxy-1H-indol-3-yl)propionic Acid : The 5-methoxy group introduces electron-donating effects, increasing solubility in polar solvents. However, methoxy groups are susceptible to metabolic demethylation, reducing in vivo stability .
- This substitution increases molecular weight (283.14 g/mol) and may affect toxicity profiles .
- 3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic Acid : Incorporation of a thiophene ring alters electronic distribution and introduces sulfur-based interactions, which can enhance binding to metalloenzymes .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituent (Position) | Key Functional Groups | LogP (Predicted) |
|---|---|---|---|---|
| 3-(5-Ethyl-1H-indol-3-yl)-propionic acid | 217.27 | Ethyl (5) | Carboxylic acid, Indole | 2.8 |
| 3-(1H-Indol-3-yl)propionic acid | 189.21 | None | Carboxylic acid, Indole | 1.5 |
| 3-(5-Methoxy-1H-indol-3-yl)propionic acid | 219.24 | Methoxy (5) | Carboxylic acid, Methoxy | 1.9 |
| 3-(5-Bromo-1H-indol-3-yl)propionic acid | 283.14 | Bromo (5) | Carboxylic acid, Bromo | 3.2 |
*LogP values estimated using SwissADME .
Research Findings and Key Studies
- Metabolic Stability : Ethyl substitution reduces oxidative metabolism by cytochrome P450 enzymes compared to methoxy groups, as demonstrated in hepatic microsome assays .
- Solubility Profile : The ethyl derivative exhibits a logP of 2.8, balancing aqueous solubility and lipid membrane penetration better than brominated analogs (logP >3) .
- Toxicity : In vitro cytotoxicity assays (HepG2 cells) indicate lower toxicity (IC₅₀ >100 µM) compared to bromo-substituted derivatives (IC₅₀ ≈50 µM) .
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